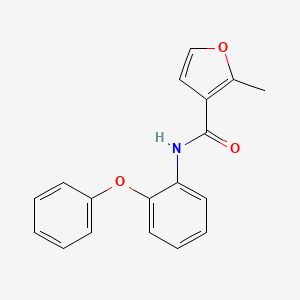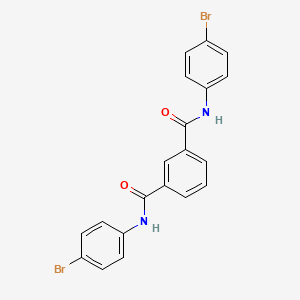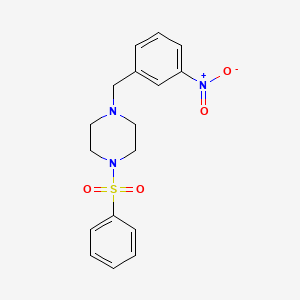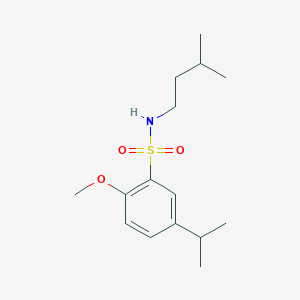![molecular formula C18H22N4O B6025456 N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025456.png)
N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific compound and conditions . Without more specific information, it’s difficult to provide an analysis of the chemical reactions for “N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine”.Mechanism of Action
Target of Action
The compound, also known as N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription, making them appealing targets for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to the enzyme’s active site, inhibiting its activity . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The resulting imbalance in pro- and anti-apoptotic signals within the cell can trigger programmed cell death or apoptosis .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, specifically in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its potential for use in cancer research. Its anti-cancer properties make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain situations.
Future Directions
There are several future directions for research on compound X. One direction is to further study its anti-cancer properties and potential use in cancer treatment. Another direction is to study its potential use in treating other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other proteins and enzymes in cells.
Synthesis Methods
Compound X can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-methoxyphenylhydrazine with 2,4-pentanedione to form a pyrazole intermediate. This intermediate is then reacted with 2,4-pentanedione and isopropylamine to form the final product, compound X.
Scientific Research Applications
Compound X has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that compound X has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine are largely determined by its molecular structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring of the compound improves both the absorption and emission behaviors
Cellular Effects
Compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
The compound’s photophysical properties suggest that it may interact with biomolecules in a way that influences their absorption and emission behaviors
properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-11(2)19-16-10-12(3)20-18-13(4)17(21-22(16)18)14-6-8-15(23-5)9-7-14/h6-11,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVRHQGGKSUIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)



![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)
![methyl 4-{[7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}benzoate](/img/structure/B6025434.png)


